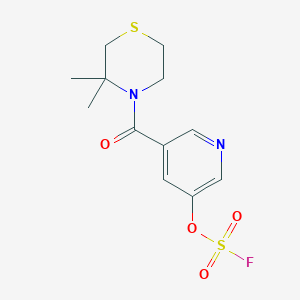

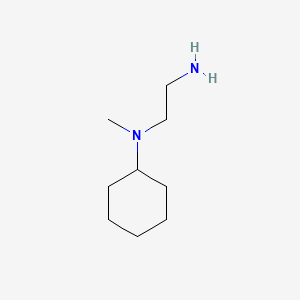

![molecular formula C11H12N2OS2 B2881932 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-80-2](/img/structure/B2881932.png)

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that have been studied for their potential biological activities . They contain a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by the presence of a thieno[3,2-d]pyrimidine core. The exact structure can vary depending on the substituents attached to this core .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones can vary depending on the specific compound and its substituents. These properties can include solubility, melting point, boiling point, and spectral data (such as NMR and mass spectrometry) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one has been studied for its reactivity and application in the synthesis of fused pyrimidine systems. Research by Dyachenko et al. (2014) demonstrated that it reacts with arylsulfanyl chlorides to yield addition products, which can further transform into arylsulfanylthiazinopyridopyrimidines through the action of sodium acetate. This process highlights its potential in constructing complex heterocyclic compounds with potential for further chemical modifications and applications in medicinal chemistry (Dyachenko et al., 2014).

Pharmacological Potential

The compound's derivatives have been explored for pharmacological properties. Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, revealing analgesic, anti-inflammatory, anticonvulsant, and significant antimicrobial activities in some of these compounds. This work underscores the compound's relevance as a precursor in developing new therapeutic agents with diverse biological activities (Devani et al., 1976).

Green Chemistry Applications

Shi et al. (2018) reported a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification. This methodology presents an environmentally friendly alternative for synthesizing pharmacologically significant thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's role in sustainable chemical practices (Shi et al., 2018).

Nanocatalyst-Driven Synthesis

Mohsenimehr et al. (2014) utilized a nanocatalyst for the one-pot synthesis of novel pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-(methylthio or ethylthio)pyrimidin-4(3H)-one. This work illustrates the compound's versatility in facilitating the synthesis of novel pyrimidine derivatives under solvent-free conditions, contributing to the advancement of green chemistry and material science (Mohsenimehr et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h3,5,7H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOGNSREWDTBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)

![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)